(S)-2-(4-氟苯基)吡咯烷

描述

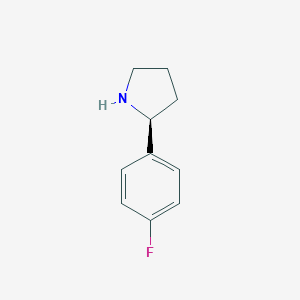

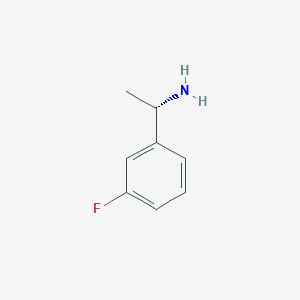

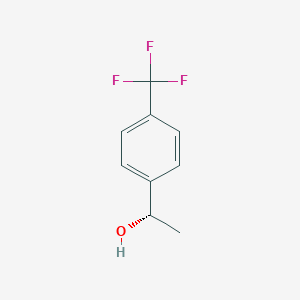

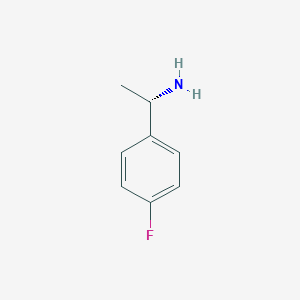

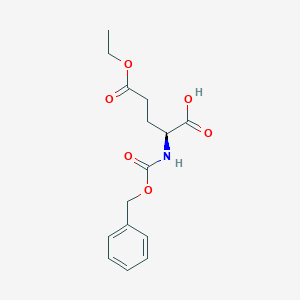

(S)-2-(4-Fluorophenyl)pyrrolidine is a compound that has been synthesized from commercially available materials. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is substituted at the 2-position with a 4-fluorophenyl group. This compound is of interest due to its potential use as an organocatalyst in various chemical reactions, particularly in the stereoselective epoxidation of α,β-unsaturated aldehydes .

Synthesis Analysis

The synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine is notable for its conciseness and the use of readily available starting materials. The synthetic route is characterized by its simplicity, involving straightforward purification steps and an operationally simple deoxyfluorination step to introduce the C-F bond . This method provides an efficient way to produce the compound, which is crucial for its application in catalysis.

Molecular Structure Analysis

While the specific molecular structure analysis of (S)-2-(4-Fluorophenyl)pyrrolidine is not detailed in the provided papers, the structure can be inferred from the name. The molecule consists of a pyrrolidine ring with a fluorophenyl group attached to the second carbon. The presence of fluorine is significant as it can influence the electronic properties of the molecule and thus its reactivity in chemical reactions.

Chemical Reactions Analysis

The synthesized (S)-2-(fluorodiphenylmethyl)pyrrolidine has been identified as a novel organocatalyst. Organocatalysts are small organic molecules that can catalyze chemical reactions. The compound's potential in catalyzing the stereoselective epoxidation of α,β-unsaturated aldehydes is particularly noteworthy. This type of reaction is important in the synthesis of various organic compounds, including pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-(4-Fluorophenyl)pyrrolidine are not explicitly discussed in the provided papers. However, the presence of the fluorine atom is likely to affect these properties by increasing the molecule's lipophilicity and possibly its stability. The compound's utility as an organocatalyst suggests that it has adequate stability under reaction conditions and the ability to interact with substrates in a controlled manner .

科学研究应用

抗球虫药物合成

- (S)-2-(4-氟苯基)吡咯烷已被用于合成二芳基吡咯烷化合物,这些化合物表现出显著的抗球虫药物活性。这些化合物对Eimeria tenella PKG表现出有希望的抑制作用,这是治疗球虫病(Qian et al., 2006)中至关重要的cGMP依赖性蛋白激酶。

化学传感器开发

- 该化合物已被纳入到联苯基丹磺酰共轭物的合成中,这些化合物可作为铝离子(Al3+)的选择性化学传感器。这种应用在环境和生物监测中尤为重要(Maity & Govindaraju, 2010)。

NK1受体拮抗剂的合成

- 它还在3-芳基-1,4-噁唑-2-酮的不对称合成中发挥关键作用,这对于开发有效的NK1受体拮抗剂至关重要。这些拮抗剂用于治疗包括抑郁症、焦虑和恶心在内的各种疾病(Devine et al., 2002)。

晶体结构分析

- 已广泛研究了相关氟苯基吡咯烷化合物的晶体结构和分子相互作用,为它们在制药和材料科学中的潜在应用提供了见解(Revathi et al., 2013)。

荧光化学传感器

- 吡咯烷衍生物已被用于开发荧光化学传感器,用于检测生物系统中的Fe2+和Fe3+等金属离子。这对于理解和监测活细胞中金属离子动态至关重要(Maity et al., 2018)。

不对称合成中的有机催化

- 该化合物已被用于开发用于立体选择性环氧化的氟化有机催化剂,这是有机合成中的关键反应(Sparr et al., 2010)。

Met激酶超家族的抑制剂

- 它已被用于合成Met激酶超家族的选择性抑制剂,在癌症治疗中展现出显著的潜力(Schroeder et al., 2009)。

安全和危害

The safety information available indicates that “(S)-2-(4-Fluorophenyl)pyrrolidine” is potentially harmful. The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

未来方向

Pyrrolidines, including “(S)-2-(4-Fluorophenyl)pyrrolidine”, are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the future direction in the study of “(S)-2-(4-Fluorophenyl)pyrrolidine” and similar compounds likely involves further exploration of their potential therapeutic applications.

属性

IUPAC Name |

(2S)-2-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCXMSDSTZZWAX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427458 | |

| Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(4-Fluorophenyl)pyrrolidine | |

CAS RN |

298690-90-1 | |

| Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)